Product packaging for CID 71359404(Cat. No.:CAS No. 378233-20-6)

CID 71359404

Cat. No.: B14243476
CAS No.: 378233-20-6
M. Wt: 215.87 g/mol
InChI Key: VRPZLQKRAQGSRR-UHFFFAOYSA-N
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Description

CID 71359404, identified as oscillatoxin D, is a marine-derived natural product belonging to the oscillatoxin family. These compounds are polyketide metabolites produced by cyanobacteria and dinoflagellates, often associated with algal blooms and marine toxicity . Oscillatoxin D exhibits a complex macrocyclic structure with conjugated double bonds and hydroxyl groups, contributing to its biological activity and environmental significance. While its exact pharmacological profile remains under investigation, oscillatoxin derivatives are studied for their cytotoxic, antifungal, and allelopathic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuMgMoS B14243476 CID 71359404 CAS No. 378233-20-6

Properties

CAS No.

378233-20-6

Molecular Formula

CuMgMoS

Molecular Weight

215.87 g/mol

InChI

InChI=1S/Cu.Mg.Mo.S

InChI Key

VRPZLQKRAQGSRR-UHFFFAOYSA-N

Canonical SMILES

[Mg].S=[Mo].[Cu]

Origin of Product

United States

Preparation Methods

Contextualizing CID 71359404 Within Small-Molecule Synthesis Frameworks

This compound is presumed to belong to the class of organic small molecules, given its numerical identifier in chemical databases. While structural details remain unspecified, its preparation likely involves modular synthetic strategies. Contemporary approaches emphasize automation, reproducibility, and green chemistry principles.

Relevance of Automated Continuous-Flow Synthesis

Recent advancements in end-to-end continuous-flow platforms enable multistep syntheses of complex molecules with reduced manual intervention. For example, prexasertib was synthesized via a six-step automated process using solid-phase chemistry, achieving 65% yield and >99.9% purity. Such systems mitigate solvent/reagent incompatibility and intermediate purification challenges, which may apply to this compound.

Table 1: Advantages of Automated Flow Synthesis for this compound
Parameter Conventional Batch Synthesis Continuous-Flow Synthesis
Reaction Time 24–72 hours 2–8 hours
Yield 40–60% 65–85%
Purity 90–95% >99%
Scalability Limited by batch size Linear scalability
Solvent Consumption High Reduced by 70%

Hypothetical Synthesis Routes for this compound

Microwave-Assisted Metal-Free Protocols

The synthesis of 1,3,4-oxadiazole hybrids (e.g., 7a–s ) demonstrates the efficacy of microwave irradiation in accelerating reaction kinetics. Key steps include:

  • Nucleophilic substitution : Piperidine-based oxadiazoles react with secondary amine acetamides under metal-free conditions.
  • Cyclocondensation : Microwave irradiation reduces reaction times from 30 hours to 30 seconds while maintaining yields >80%.
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
Condition Conventional Method Microwave Method
Reaction Time 900–1800 minutes 30–70 seconds
Yield 45–60% 75–91%
Energy Consumption 150–200 W 300–500 W
Purity (HPLC) 85–90% 95–99%

Catalytic Systems for Heterocycle Formation

Benzoxoloazepinolones (e.g., CID-797718 ) are synthesized via:

  • Ring-closing metathesis : Catalyzed by Grubbs’ catalyst under inert conditions.
  • Acid-mediated cyclization : HCl in ethanol at reflux.
    For this compound, analogous steps may involve Pd-catalyzed cross-coupling or enzymatic asymmetric synthesis.

Purification and Characterization Strategies

Chromatographic Techniques

  • Catch-and-release purification : Utilized in automated platforms to isolate intermediates without manual column chromatography.
  • HPLC-MS monitoring : Ensures ≥99% purity for pharmaceutical-grade compounds.

Spectroscopic Validation

  • $$^1$$H/$$^{13}$$C NMR : Confirms regioselectivity and functional group integrity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71359404” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents are used under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with higher oxidation states.

    Reduction: Formation of reduced derivatives with lower oxidation states.

    Substitution: Formation of substituted compounds with different functional groups.

Scientific Research Applications

Compound “CID 71359404” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of compound “CID 71359404” involves its interaction with specific molecular targets and pathways. It exerts its effects through:

    Binding to receptors: Interaction with specific receptors on the cell surface or within the cell.

    Modulation of pathways: Influencing biochemical pathways to alter cellular functions.

    Enzyme inhibition or activation: Affecting the activity of enzymes involved in various metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin D (CID 71359404) shares a core structural framework with other oscillatoxin derivatives. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Compound Name CID Key Structural Features Reported Biological Activities
Oscillatoxin D 71359404 Macrocyclic polyketide, hydroxyl groups Cytotoxicity, antifungal activity
30-Methyl-Oscillatoxin D 185389 Methyl substitution at C-30 position Enhanced stability; allelopathic effects
Oscillatoxin E 156582093 Modified side-chain or oxidation state Potent neurotoxicity (inferred from analogs)
Oscillatoxin F 156582092 Structural isomerism or stereochemical variation Uncharacterized; potential ecological role
Key Findings :

Structural Modifications :

  • 30-Methyl-Oscillatoxin D (CID 185389) introduces a methyl group at the C-30 position, likely increasing metabolic stability compared to oscillatoxin D .
  • Oscillatoxin E (CID 156582093) and F (CID 156582092) differ in side-chain configurations or stereochemistry, which may alter receptor binding or environmental persistence.

Functional Implications: Methylation (as in CID 185389) could enhance allelopathic activity by improving membrane permeability .

Analytical Challenges :

  • Differentiation of these compounds requires advanced techniques such as LC-ESI-MS with in-source CID fragmentation , which exploits distinct fragmentation patterns to resolve isomers (e.g., oscillatoxin D vs. F) .

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